

Application Notes and Protocols for Lopinavird7 Solid-Phase Extraction

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of **Lopinavir-d7** from human plasma, intended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Lopinavir-d7** is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the antiretroviral drug lopinavir.

Introduction

Solid-phase extraction is a robust and selective sample preparation technique crucial for removing matrix interferences from complex biological samples like plasma. This protocol is optimized for the extraction of lopinavir and its deuterated internal standard, **Lopinavir-d7**, ensuring high recovery and minimal matrix effects, which is essential for accurate and precise bioanalytical results. The method utilizes a polymeric reversed-phase SPE sorbent.

Quantitative Data Summary

The following table summarizes the performance characteristics of the solid-phase extraction method for lopinavir, which is expected to be comparable for its deuterated internal standard, **Lopinavir-d7**.



Parameter	Value	Reference
Linearity Range (Lopinavir)	62.5 - 10000 ng/mL	[1]
Lower Limit of Quantification (LLOQ)	15 pg/mL (Lopinavir)	[1]
Absolute Recovery (Lopinavir)	> 75%	[1]
Mean Absolute Recovery (Lopinavir)	91%	[2]
Intra-day Precision (%RSD)	< 15%	[1]
Inter-day Precision (%RSD)	< 15%	[1]
Internal Standard Used	Lopinavir-d8	[3]
SPE Cartridge Type	Oasis HLB (1 cc, 30 mg)	[3]

Experimental Protocol: Solid-Phase Extraction of Lopinavir-d7 from Human Plasma

This protocol details the manual steps for extracting **Lopinavir-d7** from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

- Human plasma (collected in K2EDTA tubes)
- Lopinavir-d7 internal standard working solution
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18 MΩ·cm)
- Ammonium acetate



- Oasis HLB (1 cc, 30 mg) SPE cartridges
- SPE vacuum manifold
- Centrifuge
- Vortex mixer
- Evaporation system (e.g., nitrogen evaporator)

Procedure:

- Sample Pre-treatment:
 - Thaw frozen human plasma samples at room temperature.
 - Vortex the plasma samples to ensure homogeneity.
 - To 50 μL of human plasma in a microcentrifuge tube, add the appropriate volume of Lopinavir-d7 internal standard working solution.[3]
 - Vortex the mixture for 30 seconds.
- SPE Cartridge Conditioning:
 - Place the Oasis HLB (1 cc, 30 mg) extraction cartridges on the SPE vacuum manifold.[3]
 - Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
 - Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Do
 not allow the cartridges to dry out before loading the sample.
- Sample Loading:
 - Load the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a flow rate of approximately 1 mL/min.



· Washing:

- Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
- Apply a vacuum to dry the cartridge for approximately 2-3 minutes to remove any residual washing solvent.

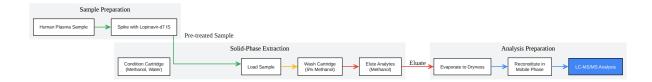
• Elution:

- Place clean collection tubes inside the manifold.
- Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 μL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of 5 mM ammonium acetate and methanol).[3]
 - Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
 - Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for **Lopinavir-d7**.





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Solid-Phase Extraction Workflow for **Lopinavir-d7**.

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